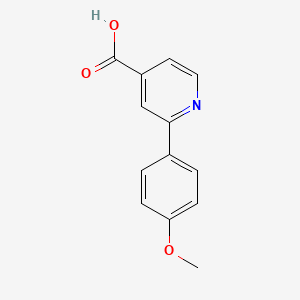

2-(4-Methoxyphenyl)isonicotinic acid

説明

2-(4-Methoxyphenyl)isonicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of isonicotinic acid, featuring a methoxyphenyl group attached to the second position of the isonicotinic acid structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the condensation reaction of 4-methoxybenzaldehyde with isonicotinic acid under acidic conditions. The reaction typically proceeds as follows:

Condensation Reaction: 4-methoxybenzaldehyde reacts with isonicotinic acid in the presence of an acid catalyst, such as sulfuric acid, to form the desired product.

Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods.

化学反応の分析

Types of Reactions

2-(4-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of isonicotinic acid, including 2-(4-Methoxyphenyl)isonicotinic acid, exhibit significant antimicrobial properties. For instance, studies have shown that certain isonicotinic acid derivatives possess activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antitubercular Activity

The compound has also been evaluated for its potential in treating tuberculosis. A study synthesized various derivatives, including those based on isonicotinic acid, which demonstrated promising antitubercular activity with minimum inhibitory concentrations (MIC) indicating effectiveness against Mycobacterium tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced the biological activity of these compounds.

Plant Resistance Induction

The application of this compound in agriculture has shown efficacy in enhancing plant resistance to pathogens. Research suggests that similar compounds can induce systemic acquired resistance (SAR) in plants, significantly reducing the severity of viral infections by up to 97% . This property is particularly beneficial for crops susceptible to viral pathogens, as it can lead to improved yields and reduced reliance on chemical pesticides.

Efficacy Against Plant Pathogens

In field trials, the application of isonicotinic acid derivatives has been reported to increase resistance in various crops against diseases caused by fungi and bacteria. For example, studies have demonstrated that these compounds can stimulate immune responses in plants, making them more resilient to infections such as those caused by Cercospora nicotianae and Phytophthora parasitica .

Synthesis Techniques

The synthesis of this compound typically involves the modification of isonicotinic acid through various organic reactions, including esterification and amide formation . These synthetic pathways allow for the introduction of substituents that enhance biological activity.

Chemical Characteristics

This compound is characterized by its aromatic structure, which contributes to its biological activity. The presence of the methoxy group at the para position enhances lipophilicity and may improve interaction with biological targets .

Case Studies

作用機序

The mechanism of action of 2-(4-Methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.

類似化合物との比較

2-(4-Methoxyphenyl)isonicotinic acid can be compared with other similar compounds, such as:

Isonicotinic acid: The parent compound, which lacks the methoxyphenyl group.

Nicotinic acid: Another derivative of pyridine with a carboxylic acid group at the 3-position.

Picolinic acid: A derivative with the carboxylic acid group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

2-(4-Methoxyphenyl)isonicotinic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. This structure potentially enhances its biological activity by influencing the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of isonicotinic acid, including this compound, possess significant antibacterial properties. For instance, a study focused on the synthesis of various arylated isonicotinates reported effective antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESBL-producing Escherichia coli. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.0048 to 0.0195 mg/mL against these pathogens, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Isonicotinic Acid Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | MRSA | 0.0048 |

| ESBL-producing E. coli | 0.0195 | |

| Butyl 2-bromoisonicotinate | MRSA | 0.005 |

| ESBL-producing E. coli | 0.008 |

Antifungal Activity

The antifungal activity of compounds related to isonicotinic acid has also been explored. A study assessing the antifungal effects of various derivatives found that certain compounds exhibited potent activity against Candida species, with MIC values ranging from 1.25 mg/L to over 5 mg/L depending on the strain .

Table 2: Antifungal Activity Against Candida Species

| Compound | Candida Strain | MIC (mg/L) |

|---|---|---|

| This compound | C. albicans | 1.25 |

| C. glabrata | >5 | |

| C. tropicalis | 1.25 |

The mechanism underlying the biological activities of this compound likely involves its ability to interact with specific bacterial and fungal targets, disrupting cellular processes essential for survival and proliferation. Molecular docking studies have suggested that these compounds bind effectively to active sites of target proteins, which may lead to inhibition of their function .

Case Studies

- Antibacterial Efficacy : A study synthesized butyl-2-bromoisonicotinate derivatives and tested them against clinical isolates of MRSA and ESBL-producing E. coli. The results indicated strong antibacterial efficacy, suggesting that modifications on the isonicotinic scaffold can enhance activity against resistant strains .

- Antifungal Assessment : In another investigation, the antifungal properties were evaluated using the disk diffusion method against various Candida strains, revealing significant inhibition zones for certain derivatives of isonicotinic acid .

特性

IUPAC Name |

2-(4-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZAZXPDFIYHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583121 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935861-30-6 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。